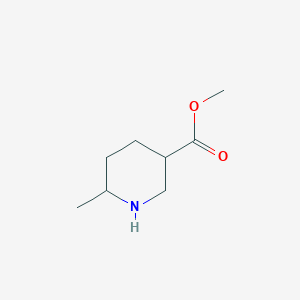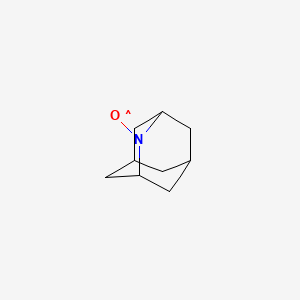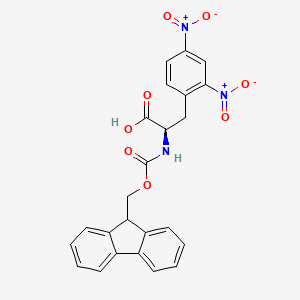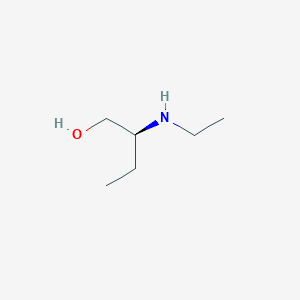![molecular formula C12H10FNOS B1438428 N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine CAS No. 1118787-05-5](/img/structure/B1438428.png)
N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine
Descripción general
Descripción
“N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine” is a chemical compound with the CAS Number: 1118787-05-5 . It has a molecular weight of 235.28 . The IUPAC name for this compound is (1E)-1-[5-(4-fluorophenyl)-2-thienyl]ethanone oxime .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10FNOS/c1-8(14-15)11-6-7-12(16-11)9-2-4-10(13)5-3-9/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the web search results.Aplicaciones Científicas De Investigación
Bioactivation of CB 1954
This study reveals that the hydroxylamine derivative of CB 1954, formed by the bioreduction of CB 1954, is highly cytotoxic due to its ability to form DNA-DNA interstrand crosslinks in cells. This finding highlights the unique reactivity of hydroxylamine compounds in cellular environments (Knox, Friedlos, Marchbank, & Roberts, 1991).
Neurokinin-1 Receptor Antagonist
Research here presents a neurokinin-1 receptor antagonist with high water solubility, demonstrating efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Crystal Structure of Thiophene Compounds
This study reports on the crystal structure of a thiophene compound, highlighting its broad spectrum of biological activities and applications in material science and pharmaceuticals (Nagaraju et al., 2018).
Synthesis of N‐[1‐(4‐(4‐fluorophenyl)‐2,6‐dioxocyclohexylidene)ethyl] (Fde)‐protected amino acids
This research developed Fde protected amino acids for solid-phase peptide synthesis, monitored by gel-phase 19F NMR spectroscopy. The protective group could be cleaved with specific solutions, indicating potential applications in peptide synthesis (Pudelko, Qian, & Elofsson, 2009).
Synthesis of Fluorescent Probes for β-Amyloid
A novel fluorescent probe for β-amyloids was synthesized, showing high binding affinities toward Aβ aggregates. This research provides a potential tool for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Localization of Alzheimer's Disease Markers in Living Patients
This study used a novel technique with a radiofluorinated derivative to localize and measure the load of neurofibrillary tangles and beta-amyloid senile plaques in living Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
Propiedades
IUPAC Name |
(NE)-N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-8(14-15)11-6-7-12(16-11)9-2-4-10(13)5-3-9/h2-7,15H,1H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKUFFFZIMRMGB-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(S1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid](/img/structure/B1438346.png)
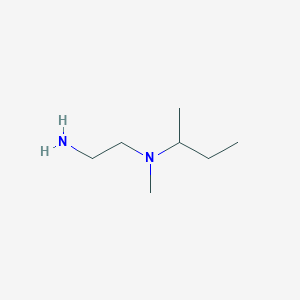
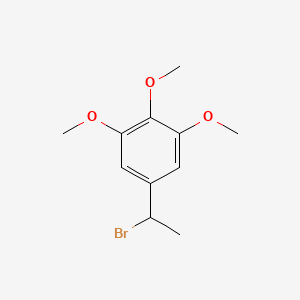
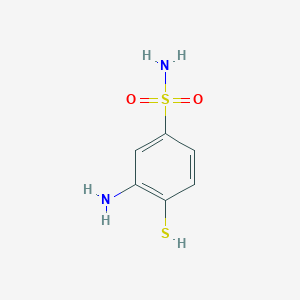
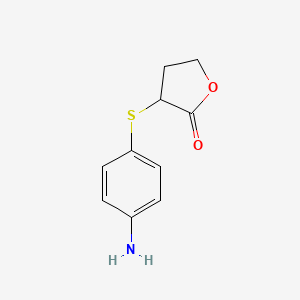
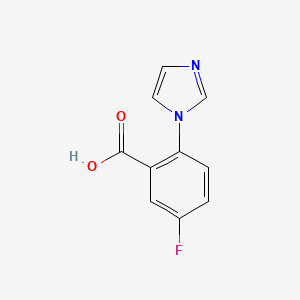
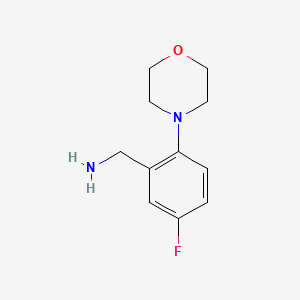
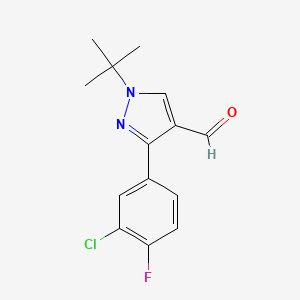
![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/structure/B1438357.png)
![1-[(1r)-1-Phenylethyl]pyrrolidin-2-one](/img/structure/B1438359.png)
